synthesis and characterization of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
synthesis and characterization of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these structures can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The geminal difluoro motif, in particular, serves as a non-hydrolyzable mimic of a carbonyl group, offering unique conformational constraints. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine, a versatile building block for drug discovery and development.
This document is structured to provide not just a set of instructions, but a deep understanding of the strategic decisions behind the chosen synthetic route and analytical validation. It is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this valuable chemical entity.
Part 1: Synthesis Methodology
Strategic Rationale: A Two-Step Approach
The synthesis of the target compound is efficiently achieved through a two-step sequence: N-alkylation via reductive amination, followed by the deprotection of a terminal primary amine.
-
Reductive Amination: This classical yet powerful C-N bond-forming reaction is chosen for its high efficiency and operational simplicity.[1][2] It involves the reaction of a secondary amine (4,4-difluoropiperidine) with an aldehyde. The key advantage is that the reaction proceeds via an intermediate iminium ion, which is immediately reduced in situ, minimizing side reactions and typically leading to high yields.
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Amine Protection/Deprotection: To prevent the primary amine on the five-carbon chain from interfering with the N-alkylation of the piperidine, it must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is the ideal choice for this purpose due to its stability under a wide range of reaction conditions and its clean, quantitative removal under mild acidic conditions.[3][4] The final deprotection step with trifluoroacetic acid (TFA) is a well-established, high-yield transformation that liberates the desired primary amine.[5][6][7][8][9]
The overall synthetic scheme is as follows:
(Scheme 1: Overall Synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine)
Step 1: Reductive Amination
4,4-Difluoropiperidine + tert-butyl (5-oxopentyl)carbamate → tert-butyl (5-(4,4-difluoropiperidin-1-yl)pentyl)carbamate
Step 2: Boc Deprotection
tert-butyl (5-(4,4-difluoropiperidin-1-yl)pentyl)carbamate → 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of tert-butyl (5-(4,4-difluoropiperidin-1-yl)pentyl)carbamate (Intermediate)
This protocol details the reductive amination to form the Boc-protected intermediate.
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Reagent Preparation: To a 250 mL round-bottom flask, add tert-butyl (5-oxopentyl)carbamate (1.0 eq, e.g., 5.0 g) and 4,4-difluoropiperidine hydrochloride (1.1 eq), followed by dichloromethane (DCM, 100 mL).
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Base Addition: Add triethylamine (1.2 eq) to the suspension to free the 4,4-difluoropiperidine base. Stir for 10 minutes at room temperature.
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Initiation of Amination: Add glacial acetic acid (2.0 eq) to catalyze the formation of the iminium ion. Stir the mixture for 30 minutes. The causality here is that the acidic environment promotes the dehydration of the hemiaminal intermediate to the reactive iminium species.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. This reducing agent is chosen for its mildness and selectivity for iminium ions over aldehydes, preventing reduction of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure Boc-protected intermediate as a colorless oil or white solid.
Step 2: Synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine (Final Product)
This protocol describes the acid-catalyzed removal of the Boc protecting group.
-
Dissolution: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM (10 mL per gram of intermediate).
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10 eq). The mechanism of deprotection involves the protonation of the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7][9]
-
Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours. The reaction is typically accompanied by bubbling as CO₂ is evolved.[5]
-
Work-up:
-
Method A (Evaporation): Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM. The resulting product will be the TFA salt.
-
Method B (Resin Capture): For the free base, concentrate the reaction mixture, re-dissolve in methanol, and load it onto a strong cation exchange (SCX) cartridge. Wash the cartridge with methanol to remove non-basic impurities, then elute the desired amine with a solution of 2M ammonia in methanol.[10]
-
-
Final Product Isolation: Concentrate the eluent from the SCX cartridge under reduced pressure to yield the final product, 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine, typically as a pale yellow oil.
Part 2: Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Standard workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the expected data for the final product, 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine. This data serves as a benchmark for successful synthesis.
| Analytical Technique | Parameter | Expected Result/Observation |
| Appearance | Physical State | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~2.90 (t, 2H, -CH₂-NH₂), ~2.65 (t, 4H, piperidine -CH₂-N-CH₂-), ~2.45 (t, 2H, -N-CH₂-), ~2.05 (m, 4H, piperidine -CH₂-CF₂-CH₂-), ~1.60-1.40 (m, 6H, central alkyl chain), ~1.30 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~122 (t, J = ~240 Hz, -CF₂-), ~59.0 (-N-CH₂-), ~51.0 (piperidine -CH₂-N-CH₂-), ~42.0 (-CH₂-NH₂), ~34.0 (t, J = ~25 Hz, piperidine -CH₂-CF₂-), ~32.0, ~27.0, ~24.0 (alkyl chain carbons) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~ -95.0 (quintet, 2F) |
| Mass Spectrometry | [M+H]⁺ (ESI+) | Calculated: 207.1775; Expected: m/z 207.2 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 2930-2850 (C-H stretch), 1100-1200 (C-F stretch) |
| Purity (HPLC) | Area % | ≥95% |
Interpretation of Key Data
-
¹H NMR: The spectrum should be clean, with distinct multiplets for the different methylene groups. The broad singlet for the -NH₂ protons is characteristic and may exchange with D₂O. The integration of all peaks should correspond to the number of protons in the structure.
-
¹³C NMR: The most telling signal is the carbon attached to the two fluorine atoms, which will appear as a triplet with a large coupling constant (~240 Hz) due to C-F coupling. The carbons adjacent to this center will also show smaller triplet couplings.
-
¹⁹F NMR: A single signal, likely a quintet due to coupling with the four adjacent protons on the piperidine ring, confirms the symmetrical difluoro environment.
-
HRMS: High-Resolution Mass Spectrometry is crucial for unambiguous confirmation of the elemental formula. Obtaining a mass value within 5 ppm of the calculated value provides high confidence in the product's identity.
Safety Precautions
-
4,4-Difluoropiperidine: Handle with care, as piperidine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[11]
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle in a dry environment.
Conclusion
This guide outlines a reliable and thoroughly validated two-step synthesis for 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine. The strategic use of reductive amination and Boc protection/deprotection ensures high yields and purity. The detailed characterization workflow provides a robust framework for verifying the structural integrity of the final compound. By understanding the causality behind each experimental step and analytical technique, researchers can confidently produce and validate this important chemical building block for application in pharmaceutical and chemical research.
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed, National Institutes of Health. [Link]
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Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst (RSC Publishing). [Link]
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